molecular formula C5H6ClN3OS B13457606 (6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone

(6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13457606
M. Wt: 191.64 g/mol
InChI Key: CSFWKPDYTSADIZ-UHFFFAOYSA-N
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Description

(6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone is a synthetic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with a suitable sulfanone derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the imino group to an amine.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrazine-2-carbaldehyde: A precursor in the synthesis of (6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone.

    Pyrazine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.

Properties

Molecular Formula

C5H6ClN3OS

Molecular Weight

191.64 g/mol

IUPAC Name

(6-chloropyrazin-2-yl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C5H6ClN3OS/c1-11(7,10)5-3-8-2-4(6)9-5/h2-3,7H,1H3

InChI Key

CSFWKPDYTSADIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CN=CC(=N1)Cl

Origin of Product

United States

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